N,N'-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine)
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Overview
Description
N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) is a complex organic compound with the molecular formula C22H18N4O4 and a molecular weight of 402.413 g/mol This compound is known for its unique structure, which includes a phenylenedimethylidyne core linked to two 5-nitro-O-toluidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) typically involves the reaction of terephthalaldehyde with 5-nitro-O-toluidine under specific conditions. One common method includes dissolving the reactants in anhydrous methanol and allowing the reaction to proceed at room temperature for several days. The resulting product is then purified through recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. These interactions can lead to changes in cellular processes and pathways, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,4-Phenylenedimethylidyne)bis(4-butylaniline): This compound has a similar core structure but with butyl groups instead of nitro groups.
N,N’-(1,4-Phenylenedimethylidyne)bis(5-chloro-O-toluidine): This compound has chloro groups instead of nitro groups.
Uniqueness
N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups can participate in various redox reactions, making the compound versatile for different applications.
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-[4-[(2-methyl-5-nitrophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C22H18N4O4/c1-15-3-9-19(25(27)28)11-21(15)23-13-17-5-7-18(8-6-17)14-24-22-12-20(26(29)30)10-4-16(22)2/h3-14H,1-2H3 |
InChI Key |
AFVBQIQARKSMIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)C=NC3=C(C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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